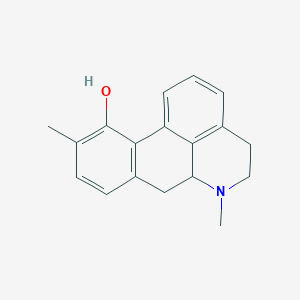![molecular formula C11H16N5O7PS B1253363 [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1253363.png)
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylthioadenosine 5’-monophosphate is a selective and direct antagonist of the P2Y12 receptor. This compound is known for its role as an inhibitor of adenosine diphosphate-dependent platelet aggregation . It has a molecular formula of C11H16N5O7PS and a molecular weight of 393.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production methods for 2-Methylthioadenosine 5’-monophosphate involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions
2-Methylthioadenosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Methylthioadenosine 5’-monophosphate include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 2-Methylthioadenosine 5’-monophosphate .
科学的研究の応用
2-Methylthioadenosine 5’-monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other nucleotides and nucleotide analogs.
Biology: Studied for its role in cellular signaling pathways and as a tool to investigate the function of P2Y12 receptors.
Medicine: Investigated for its potential therapeutic applications in preventing platelet aggregation and treating cardiovascular diseases.
Industry: Used in the development of diagnostic assays and as a standard in analytical chemistry.
作用機序
2-Methylthioadenosine 5’-monophosphate exerts its effects by selectively antagonizing the P2Y12 receptor, a G-protein-coupled receptor involved in platelet aggregation. By inhibiting this receptor, the compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This mechanism involves the inhibition of cyclic adenosine monophosphate accumulation and the activation of phosphatidylinositol-3-kinase and Rap1b proteins .
類似化合物との比較
Similar Compounds
2-Methylthioadenosine 5’-phosphate: Another selective antagonist of the P2Y12 receptor with similar properties.
2-Methylthioadenosine 5’-monophosphate diTEA: A derivative with a different counterion, used in similar applications.
Uniqueness
2-Methylthioadenosine 5’-monophosphate is unique due to its high selectivity and potency as a P2Y12 receptor antagonist. This makes it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFTCNRRAQHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O7PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

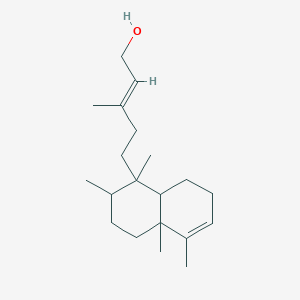
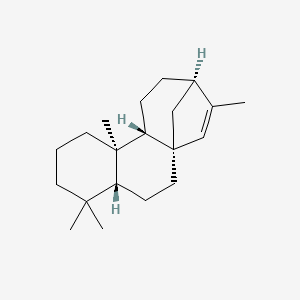

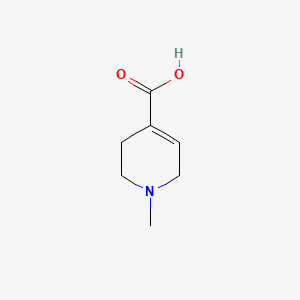
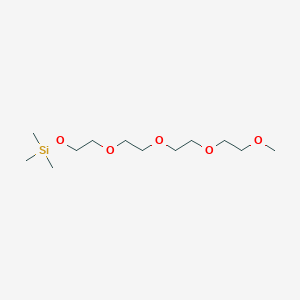
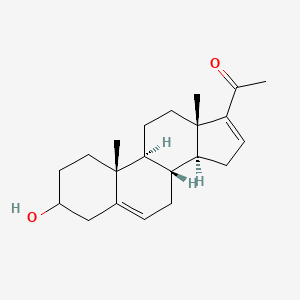
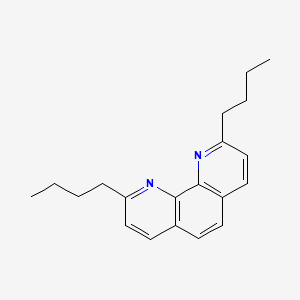
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
![(3R,8S,12E,17R,18R,19E,21E,25R,26R,27R)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1253297.png)
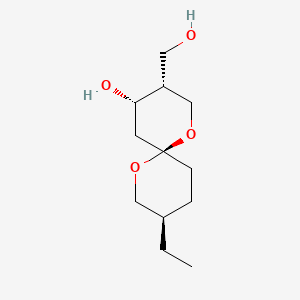

![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
